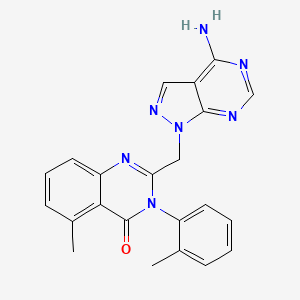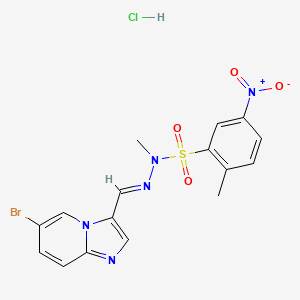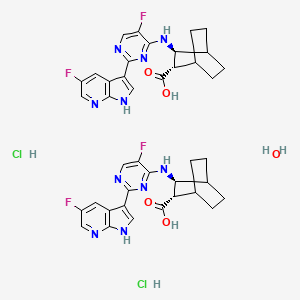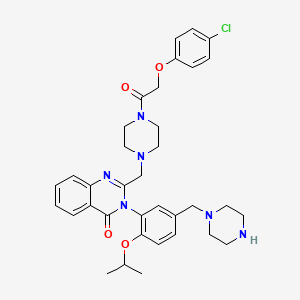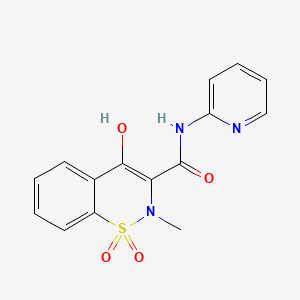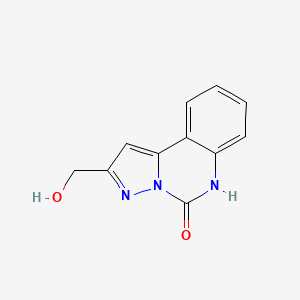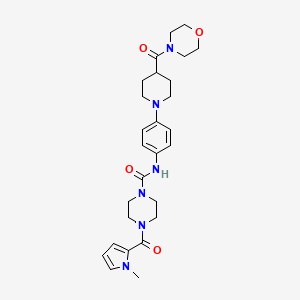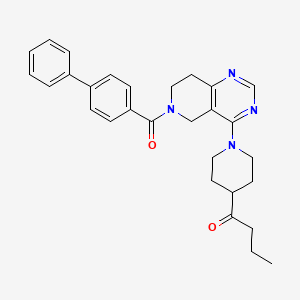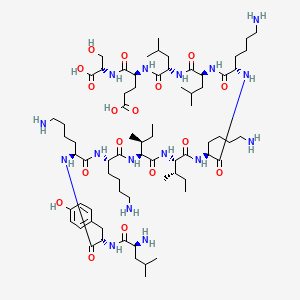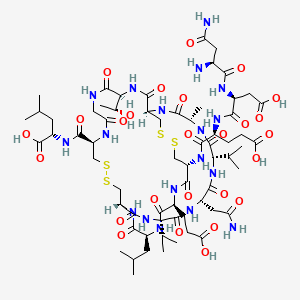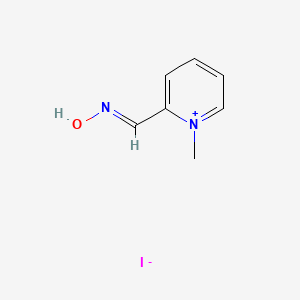
ヨウ化プラリドキシム
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pralidoxime iodide is a chemical compound belonging to the family of oximes. It is primarily used as an antidote for poisoning by organophosphate pesticides and chemicals. Organophosphates inhibit the enzyme acetylcholinesterase, leading to an accumulation of acetylcholine and subsequent overstimulation of the nervous system. Pralidoxime iodide reactivates acetylcholinesterase by cleaving the phosphate-ester bond formed between the organophosphate and the enzyme, thereby restoring normal function .
作用機序
Target of Action
Pralidoxime iodide primarily targets acetylcholinesterase , an enzyme that plays a crucial role in the nervous system . This enzyme is responsible for breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system .
Mode of Action
In cases of organophosphate poisoning, organophosphates bind to one end of the acetylcholinesterase enzyme (the esteric site), thereby blocking its activity . Pralidoxime iodide attaches to the other half (the unblocked, anionic site) of the acetylcholinesterase enzyme . It then binds to the organophosphate, causing the organophosphate to change conformation and lose its binding to the acetylcholinesterase enzyme . The conjoined poison/antidote then unbinds from the site, regenerating the fully functional enzyme .
Biochemical Pathways
The primary biochemical pathway affected by pralidoxime iodide is the cholinergic pathway . By reactivating acetylcholinesterase, pralidoxime iodide allows for the breakdown of accumulated acetylcholine, thereby restoring normal function to neuromuscular junctions .
Pharmacokinetics
Pralidoxime iodide is rapidly excreted in urine . The apparent half-life of pralidoxime iodide is about 74 to 77 minutes . The minimum therapeutic concentration of pralidoxime in plasma is 4 μg/mL, which is reached in about 16 minutes after a single injection of 600 mg pralidoxime chloride .
Result of Action
The primary result of pralidoxime iodide’s action is the reactivation of acetylcholinesterase, which has been inactivated by organophosphates . This reactivation allows for the breakdown of accumulated acetylcholine and the resumption of normal neuromuscular function .
科学的研究の応用
Pralidoxime iodide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used to study the mechanisms of enzyme inhibition and reactivation, particularly in the context of organophosphate poisoning.
Biology: Research involving pralidoxime iodide focuses on its effects on the nervous system and its potential therapeutic applications.
生化学分析
Biochemical Properties
Pralidoxime iodide interacts with acetylcholinesterase (AChE), an enzyme that is inactivated by organophosphates . The compound binds to the organophosphate-inactivated AChE, thereby reactivating the enzyme . This interaction is crucial in the biochemical reactions involving Pralidoxime iodide.
Cellular Effects
The primary effect of Pralidoxime iodide at the cellular level is the reactivation of AChE, which is essential for normal cell function . By reactivating AChE, Pralidoxime iodide helps to restore normal cellular processes that are disrupted by organophosphate poisoning .
Molecular Mechanism
Pralidoxime iodide exerts its effects at the molecular level by binding to the organophosphate-inactivated AChE . This binding displaces the phosphate from the serine residue, allowing the enzyme to regain its functionality . This mechanism of action is central to the therapeutic effects of Pralidoxime iodide.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pralidoxime iodide have been observed to be rapid but transient . For instance, in a study involving rats, Pralidoxime iodide treatment resulted in a rapid complete but transient correction in respiratory toxicity induced by diethylparaoxon .
Dosage Effects in Animal Models
The effects of Pralidoxime iodide vary with different dosages in animal models . For example, in a study involving mice, Pralidoxime iodide was found to reverse paraoxon-induced respiratory toxicity at a dosage of 50 mg/kg .
Metabolic Pathways
Pralidoxime iodide is involved in the metabolic pathway of acetylcholine, a neurotransmitter . It interacts with AChE, an enzyme that breaks down acetylcholine in the synaptic cleft .
Transport and Distribution
It is known that the compound is able to reach the site of AChE activity, suggesting that it can be transported across cell membranes .
Subcellular Localization
Given its role in reactivating AChE, it is likely that the compound localizes to areas where AChE is present, such as the synaptic cleft .
準備方法
Synthetic Routes and Reaction Conditions: Pralidoxime iodide is synthesized by treating pyridine-2-carboxaldehyde with hydroxylamine to form pyridine-2-aldoxime. This intermediate is then alkylated with methyl iodide to yield pralidoxime as the iodide salt .
Industrial Production Methods: In industrial settings, the synthesis of pralidoxime iodide follows the same basic steps but is scaled up to accommodate larger production volumes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pH, and reaction time to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions: Pralidoxime iodide primarily undergoes nucleophilic substitution reactions. It reacts with organophosphates to cleave the phosphate-ester bond, reactivating acetylcholinesterase .
Common Reagents and Conditions:
Nucleophilic Substitution: The reaction with organophosphates typically occurs under physiological conditions, with pralidoxime iodide acting as the nucleophile.
Oxidation and Reduction: Pralidoxime iodide does not commonly undergo oxidation or reduction reactions in its typical applications.
Major Products: The primary product of the reaction between pralidoxime iodide and organophosphates is the reactivated acetylcholinesterase enzyme and the corresponding organophosphate derivative .
類似化合物との比較
Pralidoxime iodide is part of a broader class of compounds known as oximes. Similar compounds include:
Pralidoxime chloride: More soluble in water and commonly used in clinical settings.
Obidoxime chloride: Developed to provide more effective treatment for certain types of nerve agent poisoning.
HI-6: A newer oxime with increased specificity and spectrum of activity against nerve agents.
Uniqueness: Pralidoxime iodide is unique in its specific application as an antidote for organophosphate poisoning. Its ability to reactivate acetylcholinesterase makes it a vital tool in both medical and industrial contexts. Compared to other oximes, pralidoxime iodide has a distinct mechanism of action and specific use cases, particularly in regions where it remains in pharmacopoeias .
特性
CAS番号 |
94-63-3 |
|---|---|
分子式 |
C7H9IN2O |
分子量 |
264.06 g/mol |
IUPAC名 |
(NZ)-N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine;iodide |
InChI |
InChI=1S/C7H8N2O.HI/c1-9-5-3-2-4-7(9)6-8-10;/h2-6H,1H3;1H |
InChIキー |
QNBVYCDYFJUNLO-UHFFFAOYSA-N |
SMILES |
C[N+]1=CC=CC=C1C=NO.[I-] |
異性体SMILES |
C[N+]1=CC=CC=C1/C=N\O.[I-] |
正規SMILES |
C[N+]1=CC=CC=C1C=NO.[I-] |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
関連するCAS |
6735-59-7 (Parent) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Pralidoxime iodide; NSC-7760; NSC 7760; NSC7760 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


